molecular formula C12H11N3O4S B085188 4-Anilino-3-nitrobenzenesulphonamide CAS No. 12223-84-6

4-Anilino-3-nitrobenzenesulphonamide

Cat. No.: B085188
CAS No.: 12223-84-6
M. Wt: 293.3 g/mol
InChI Key: JNMYHXDAWVTDMS-UHFFFAOYSA-N
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Description

4-Anilino-3-nitrobenzenesulphonamide is a chemical compound with the molecular formula C12H11N3O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group and a phenylamino group attached to the benzenesulfonamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzenesulfonamide with nitric acid to introduce the nitro group, followed by the reaction with aniline to introduce the phenylamino group . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of benzenesulfonamide, 3-nitro-4-(phenylamino)- may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Anilino-3-nitrobenzenesulphonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-nitro-4-(phenylamino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Anilino-3-nitrobenzenesulphonamide can be compared with other similar compounds such as:

The uniqueness of benzenesulfonamide, 3-nitro-4-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-anilino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)10-6-7-11(12(8-10)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H,(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYHXDAWVTDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065275
Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Molecular Weight

293.30 g/mol
Source PubChem
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CAS No.

12223-84-6
Record name 3-Nitro-4-(phenylamino)benzenesulfonamide
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Record name 4-Anilino-3-nitrobenzenesulfonamide
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Record name Sulfanilamide, 3-nitro-N4-phenyl-
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Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Synthesis routes and methods

Procedure details

The dyestuff used in Example 204 had been prepared as follows: 900 parts of n-butanol saturated with ammonia are mixed with 550 parts of 79% 4-chloro-3-nitrobenzene sulphochloride and the mixture is stirred at 55°-60° C for 1 hour. 200 Parts aniline were added and the mixture was heated to boiling temperature while slowly introducing ammonia, until the dyestuff formation was completed. After cooling, the crystallised product was filtered off with suction, washed with methanol and water and after drying there were obtained 460 parts 4-phenylamino-3-nitrobenzene-sulphonic acid amide = 92% of theory; m.p. 155° C.
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